Ethyl 5-amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

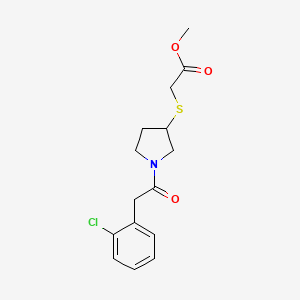

Ethyl 5-amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylate, also known as 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, is a chemical compound with the molecular formula C7H9ClN2O2 . It is also referred to as CEM’s MEP (Methyl 5-(ethyl 4-chloro-3-methyl-1H-pyrazol-1-yl)pentanoate) .

Synthesis Analysis

The synthesis of this compound typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base . Then, using malodorous acid as a reagent and catalyst, 4-chloro-3-ethyl-1-methylpyrazole reacts with formate to produce 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C7H9ClN2O2/c1-3-4-5(8)6(7(11)12)10(2)9-4/h3H2,1-2H3,(H,11,12) .Chemical Reactions Analysis

The iodine molecule catalyzes two processes in the proposed mechanism, namely, the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form a pyrazole structure and the formation of electrophilic PhSI particles as an intermediate product of the oxidative coupling reaction involving 1,2-diphenyldisulfide .Physical And Chemical Properties Analysis

This compound appears as a colorless to light yellow crystal or crystalline powder . It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but insoluble in water . The melting point is approximately 107-109°C . It is stable under normal temperature and pressure .Scientific Research Applications

Synthesis and Structural Analysis The synthesis of derivatives of Ethyl 5-amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylate has been a key area of research. One study involved synthesizing ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate and analyzing its crystal structure using X-ray diffraction. This derivative showed potential fungicidal and plant growth regulation activities (L. Minga, 2005).

Antimicrobial and Anticancer Potential Research has been conducted on novel pyrazole derivatives synthesized from this compound, which demonstrated significant antimicrobial and anticancer activities. Some compounds even exhibited higher anticancer activity than the reference drug, doxorubicin (H. Hafez et al., 2016).

Applications in Organic Synthesis Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a derivative, is used in cyclocondensation reactions with 1,3-dicarbonyl compounds for the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones (P. S. Lebedˈ et al., 2012).

Fluorescent Molecule and Herbicidal Activity Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate was synthesized and used to create novel fluorescent molecules and potential monocotyledonous Echinochloa crus-galli L. Beauv inhibitors. The fluorescence intensity of these molecules was found to be stronger than their methyl analogues (Yan‐Chao Wu et al., 2006).

Corrosion Inhibition in Industrial Processes Pyranpyrazole derivatives synthesized from this compound have been investigated as corrosion inhibitors for mild steel in industrial pickling processes. These inhibitors demonstrated high efficiency and provided insights into the adsorption behavior and interaction mechanisms with metal surfaces (P. Dohare et al., 2017).

Safety and Hazards

This compound should be treated as an organic compound. Proper operation requires wearing protective gloves and goggles . Avoid prolonged or frequent contact with this compound, and avoid inhaling its dust or solution . It should be stored in a sealed container, avoiding contact with oxidants and strong acids and bases . If contact with skin or eyes occurs, immediately rinse with plenty of clean water and seek medical help . If the compound is inhaled, quickly move the victim to fresh air and seek medical attention immediately .

Future Directions

properties

IUPAC Name |

ethyl 5-amino-4-chloro-1-methylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O2/c1-3-13-7(12)5-4(8)6(9)11(2)10-5/h3,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPATYQJXAGBOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1Cl)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3,4-dimethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2556790.png)

![(2E)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2556797.png)

![3-allyl-5-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/no-structure.png)

![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2556803.png)